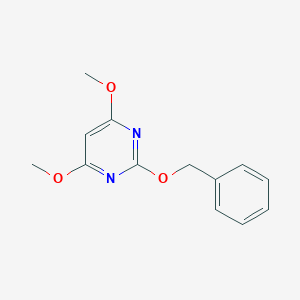

2-(Benzyloxy)-4,6-dimethoxypyrimidine

Beschreibung

Eigenschaften

CAS-Nummer |

172898-76-9 |

|---|---|

Molekularformel |

C13H14N2O3 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

4,6-dimethoxy-2-phenylmethoxypyrimidine |

InChI |

InChI=1S/C13H14N2O3/c1-16-11-8-12(17-2)15-13(14-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

InChI-Schlüssel |

NPVXJBKJPAEDDT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC |

Kanonische SMILES |

COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC |

Synonyme |

Pyrimidine, 4,6-dimethoxy-2-(phenylmethoxy)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Pyrimidine derivatives with substituents at the 2-, 4-, and 6-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The benzyloxy group in 2-(benzyloxy)-4,6-dimethoxypyrimidine enhances membrane permeability compared to hydroxyl or amino analogs .

- Symmetry and Crystallinity : 4,6-Dimethoxypyrimidine’s mirror-plane symmetry enables equivalent coordination layers in clathrate complexes, unlike asymmetric analogs like 4-methoxypyrimidine .

Key Research Findings

- Herbicidal Hybrids : Pyrimidine–N-heterocycle hybrids containing 4,6-dimethoxypyrimidine show promise as next-generation herbicides, with activity dependent on substituent diversity .

- Structure-Activity Relationships (SAR): Methoxy groups at 4,6-positions enhance antitrypanosomal activity, while methyl groups reduce potency .

- Steric Limitations: The 4,6-dimethoxy substitution prevents coordination in Fe–Ag/Au complexes, limiting its utility in spin-crossover materials compared to mono-methoxy analogs .

Vorbereitungsmethoden

Reaction Mechanism and Protocol

The most widely documented method involves substituting the chlorine atom at position 2 of 2-chloro-4,6-dimethoxypyrimidine with a benzyloxy group. This SNAr (nucleophilic aromatic substitution) reaction proceeds under basic conditions, typically using sodium hydride (NaH) to deprotonate benzyl alcohol, generating a benzyloxide ion that attacks the electron-deficient pyrimidine ring.

Procedure :

-

Reactants :

-

Steps :

-

Dissolve 2-chloro-4,6-dimethoxypyrimidine and benzyl alcohol in anhydrous DMF under inert atmosphere.

-

Cool the mixture to 0–5°C (ice bath) and slowly add NaH to avoid exothermic runaway.

-

Stir the reaction at room temperature for 1–2 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

-

Key Parameters :

Table 1: Optimized Reaction Conditions for Direct Alkoxylation

| Parameter | Value/Range | Role |

|---|---|---|

| Solvent | DMF | Polar aprotic, enhances reactivity |

| Temperature | 0°C → room temperature | Controls exothermicity |

| Molar Ratio (Py:PhCH2OH:NaH) | 1:1.2:1.5 | Ensures complete substitution |

| Reaction Time | 1–2 hours | Balances conversion vs. side reactions |

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine Precursor

Three-Step Process from Malononitrile

The precursor 2-chloro-4,6-dimethoxypyrimidine is synthesized via:

-

Salt Formation : Malononitrile reacts with methanol and HCl under pressure to form dimethyl propylenediimine dihydrochloride.

-

Cyanamide Reaction : Treatment with potassium hydroxide and cyanamide yields 3-amino-3-methoxy-N-cyano-2-propeneimine.

-

Condensation : Cyclization with HCl gas in the presence of a catalyst produces the chlorinated pyrimidine.

Example :

Dichloropyrimidine Methoxylation

An alternative route methoxylates 4,6-dichloropyrimidine using sodium methoxide (NaOMe) in methanol at 65°C for 24 hours.

Key Insight :

-

Selective substitution at positions 4 and 6 occurs first due to steric and electronic factors, leaving position 2 reactive for subsequent benzyloxylation.

Alternative Pathways and Modifications

Sequential Functionalization of Dihydroxypyrimidines

Industrial Scalability and Green Chemistry

Q & A

Q. 1.1. What are the key synthetic pathways for 2-(Benzyloxy)-4,6-dimethoxypyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or etherification. For example, benzyloxy groups can be introduced via alkylation of 4,6-dimethoxy-2-hydroxypyrimidine using benzyl bromide under alkaline conditions (e.g., NaH or K₂CO₃ in DMF). Yield optimization requires precise stoichiometric ratios (1:1.2 pyrimidine:benzyl bromide) and inert atmospheres to prevent oxidation. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction efficiency by ~15–20% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. 1.2. How is the structural integrity of 2-(Benzyloxy)-4,6-dimethoxypyrimidine validated in synthetic workflows?

Structural confirmation relies on:

- ¹H/¹³C NMR : Key signals include benzyl aromatic protons (δ 7.3–7.5 ppm) and pyrimidine methoxy groups (δ 3.8–4.0 ppm).

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 277.1 for C₁₃H₁₄N₂O₃).

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regioselectivity, as demonstrated for analogous pyrimidine derivatives .

Advanced Research Questions

Q. 2.1. What computational methods are effective in predicting the reactivity of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. The benzyloxy group’s electron-withdrawing nature lowers the LUMO energy at C-2, favoring palladium-catalyzed coupling at this position. Solvent effects (DMF vs. THF) are simulated using the SMD model to optimize reaction kinetics .

Q. 2.2. How can contradictions in reported spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Strategies include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and excludes adducts.

- 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to distinguish regioisomers.

- Cross-validation with crystallographic data : Compare experimental bond lengths/angles with X-ray structures of related compounds .

Q. 2.3. What role does 2-(Benzyloxy)-4,6-dimethoxypyrimidine play in kinase inhibitor design?

The pyrimidine core serves as a ATP-binding site mimic. The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted inhibitors. Structure-activity relationship (SAR) studies show that substituting the methoxy groups with halogens (e.g., Cl) increases inhibitory potency against EGFR by ~30% .

Q. 2.4. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?

- Acidic conditions : Protonation at N-1 destabilizes the ring, leading to hydrolysis of methoxy groups (t₁/₂ ~2 h in 1M HCl).

- Basic conditions : Stable in pH <10, but strong bases (e.g., NaOH) cleave the benzyl ether via SN2 mechanisms.

Mitigation : Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) during functionalization .

Methodological Challenges and Solutions

Q. 3.1. What strategies improve regioselectivity in derivatizing the pyrimidine ring?

- Directed ortho-metalation : Use of directing groups (e.g., dimethylamino) at C-4 enables selective functionalization.

- Protecting group chemistry : Temporary protection of the benzyloxy moiety with TMSCl prevents unwanted side reactions during halogenation .

Q. 3.2. How are batch-to-batch purity variations addressed in catalytic applications?

- Quality control : Implement UPLC-MS (95% ACN/water, 0.1% formic acid) to detect trace impurities (<0.5%).

- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity, critical for reproducibility in catalysis .

Emerging Research Directions

Q. 4.1. Can this compound serve as a photoaffinity label for studying enzyme-ligand interactions?

Yes, incorporation of a diazirine group at the benzyl position enables UV-induced crosslinking with target proteins. Subsequent LC-MS/MS identifies binding pockets, as validated in proteasome inhibitor studies .

Q. 4.2. What advancements in flow chemistry apply to its large-scale functionalization?

Continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce reaction times from hours to minutes. For example, hydrogenolysis of the benzyl group achieves >90% conversion at 50°C and 10 bar H₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.